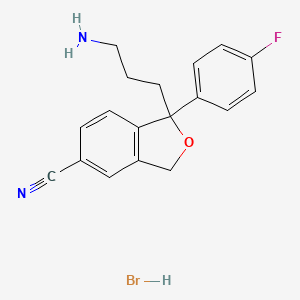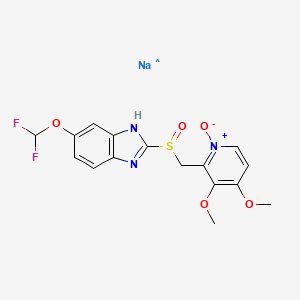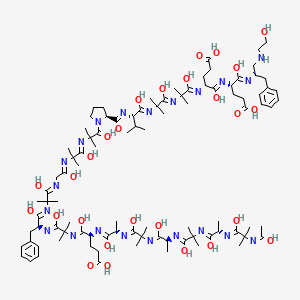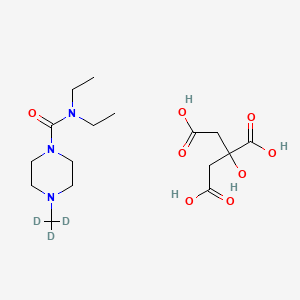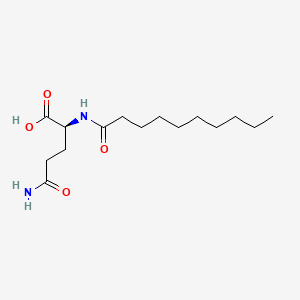
N2-Decanoyl-L-glutamine
Übersicht
Beschreibung
N2-Decanoyl-L-glutamine is a biochemical used for proteomics research . It has a molecular formula of C15H28N2O4 and a molecular weight of 300.39 .
Synthesis Analysis
Glutamine metabolism plays a pivotal role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine synthetase (GS) catalyzes the ATP-dependent incorporation of ammonium (NH4+) to glutamate to produce glutamine . Glutamate synthase (GOGAT) catalyzes the conversion of L-glutamine and 2-oxoglutarate into two molecules of L-glutamate .Molecular Structure Analysis
The molecular structure of N2-Decanoyl-L-glutamine consists of 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Glutamine metabolism has been a focus of metabolomics research due to its important role in cell biosynthesis and bioenergetics . It is involved in the synthesis of four main macromolecules in the cytosol: proteins, nucleotides, lipids, and fatty acids .Physical And Chemical Properties Analysis
N2-Decanoyl-L-glutamine has a molecular formula of C15H28N2O4 and a molecular weight of 300.39 .Wissenschaftliche Forschungsanwendungen
Role in Cancer Progression
Glutamine metabolism plays a pivotal role in cancer progression. Dysregulated glutamine metabolism has been implicated in cancer development . Cancer cells heavily rely on glutamine as a critical nutrient for survival and proliferation .
Function in Immune Cell Activation
Immune cells require glutamine for activation and proliferation during immune reactions . This metabolic competition creates a dynamic tug-of-war between cancer and immune cells .
Modulation of Tumor Microenvironment
Glutamine metabolism is involved in the modulation of the tumor microenvironment . A comprehensive understanding of the intricate molecular mechanisms underlying this interplay is crucial for developing innovative therapeutic approaches that improve anti-tumor immunity and patient outcomes .
Target for Cancer Therapy
Targeting glutamine transporters and downstream enzymes involved in glutamine metabolism holds significant promise in enhancing anti-tumor immunity . Glutamine metabolism restriction has been proved to be effective in inhibiting tumor growth both in vivo and vitro through inducing apoptosis, growth arrest and/or autophagy .
Role in Apoptosis
Targeting glutamine induces apoptosis, a process of programmed cell death . This approach is being explored as a potential cancer therapy .
Significance in Lung Cancer
Lowering the plasma concentration of glutamine, inhibition of glutamine transport, the development of glutamine-mimetics, and the inhibition of critical enzymes such as GLS and GLUD are interesting pharmacological strategies to inhibit the glutamine metabolism in lung cancer cells .
Wirkmechanismus
Target of Action
N2-Decanoyl-L-glutamine is a derivative of L-glutamine . L-glutamine is an amino acid that plays a fundamental role in cell biosynthesis and bioenergetics . It is involved in many metabolic processes, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Mode of Action
This improvement in redox potential reduces the amount of oxidative damage which cells are more susceptible to .
Biochemical Pathways
Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine participates in the production of the antioxidant glutathione (GSH), inhibiting ROS and supporting various biosynthetic pathways crucial for cellular integrity and function . Abnormalities in glutamate/glutamine metabolism have been linked to disorders such as hyperinsulinism .
Pharmacokinetics
Studies on l-glutamine, the parent compound, show that it has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) l-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .
Result of Action
N2-Decanoyl-L-glutamine is used in the preparation of peptides containing arparagine and glutamine residues . It has potential use in cosmetics as a constituent of deodorants and is also a potential hair growth promoter .
Safety and Hazards
Safety measures for handling N2-Decanoyl-L-glutamine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Future research is expected to yield valuable insights, paving the way for future therapeutic interventions .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-(decanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-2-3-4-5-6-7-8-9-14(19)17-12(15(20)21)10-11-13(16)18/h12H,2-11H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBOXLGCNTCGH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709026 | |
| Record name | N~2~-Decanoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Decanoyl-L-glutamine | |
CAS RN |
26060-95-7 | |
| Record name | N~2~-Decanoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)

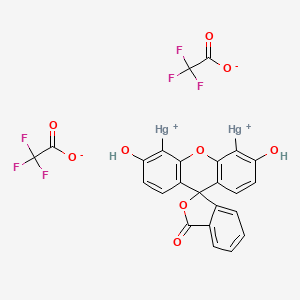
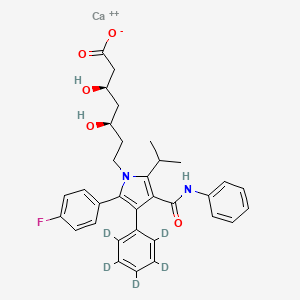
![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)
